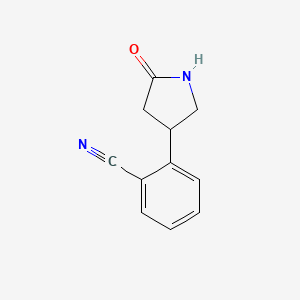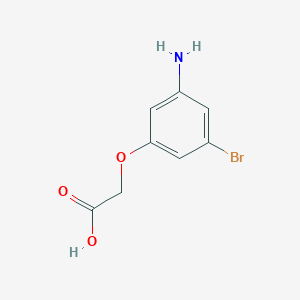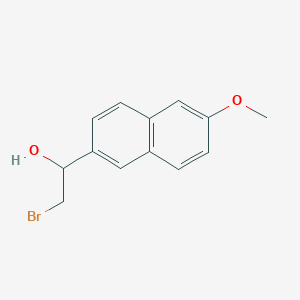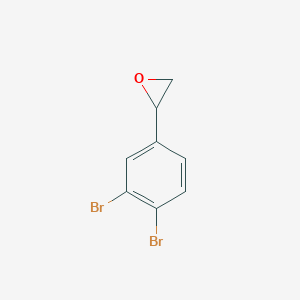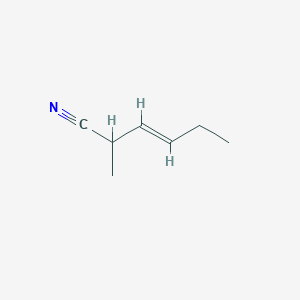![molecular formula C9H7LiN2O2 B13607611 lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate](/img/structure/B13607611.png)
lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is known for its unique structure, which includes a lithium ion coordinated to a pyrrolo[2,3-b]pyridine moiety. The compound’s molecular formula is C9H7LiN2O2, and it has a molecular weight of 182.1 g/mol.
準備方法
The synthesis of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves several steps. One common method starts with the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with an R-substituted aldehyde at 50°C to obtain intermediate compounds . These intermediates are then further reacted with lithium acetate under controlled conditions to yield the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反応の分析
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium hydroxide, methanol, and tetrahydrofuran (THF) . For example, a solution of the compound in THF and methanol, when reacted with sodium hydroxide at 45°C overnight, can lead to the formation of different products depending on the specific reaction conditions .
科学的研究の応用
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, derivatives of this compound have shown potent activities against fibroblast growth factor receptors (FGFRs), making them attractive candidates for cancer therapy . The compound’s ability to inhibit FGFR signaling pathways is particularly valuable in the treatment of various cancers, including breast, lung, prostate, bladder, and liver cancers .
作用機序
The mechanism of action of lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate involves its interaction with molecular targets such as FGFRs. Upon binding to these receptors, the compound inhibits their activation, thereby blocking downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition leads to reduced cell proliferation, migration, and invasion, ultimately inducing apoptosis in cancer cells .
類似化合物との比較
Lithium(1+)2-{1H-pyrrolo[2,3-b]pyridin-1-yl}acetate is unique due to its specific structure and potent FGFR inhibitory activity. Similar compounds include other 1H-pyrrolo[2,3-b]pyridine derivatives, such as those with trifluoromethyl or other R-substituted groups . These compounds also exhibit FGFR inhibitory activity but may differ in their potency and selectivity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown significant FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1–4, respectively .
特性
分子式 |
C9H7LiN2O2 |
|---|---|
分子量 |
182.1 g/mol |
IUPAC名 |
lithium;2-pyrrolo[2,3-b]pyridin-1-ylacetate |
InChI |
InChI=1S/C9H8N2O2.Li/c12-8(13)6-11-5-3-7-2-1-4-10-9(7)11;/h1-5H,6H2,(H,12,13);/q;+1/p-1 |
InChIキー |
AZMJXTJLGOSFNK-UHFFFAOYSA-M |
正規SMILES |
[Li+].C1=CC2=C(N=C1)N(C=C2)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


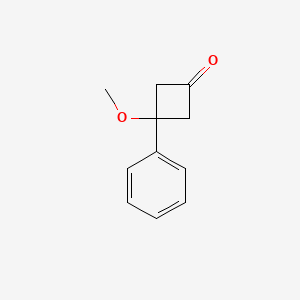
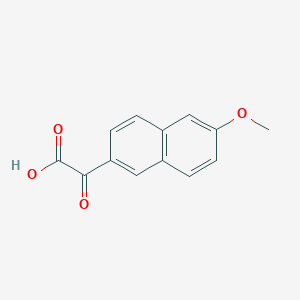

![tert-butylN-[(4-formyloxan-2-yl)methyl]carbamate](/img/structure/B13607553.png)
